Cas no 89984-00-9 ((2S,9aS,13R)-2α-(3-Furanyl)-2,3,3bα,4,5,6-hexahydro-13-methyl-11aαH-3aα,9-ethanodifuro[2,3-c:3',4'-i][2]benzopyran-6aβ,9β(7H)-diol)
![(2S,9aS,13R)-2α-(3-Furanyl)-2,3,3bα,4,5,6-hexahydro-13-methyl-11aαH-3aα,9-ethanodifuro[2,3-c:3',4'-i][2]benzopyran-6aβ,9β(7H)-diol structure](https://pt.kuujia.com/scimg/cas/89984-00-9x500.png)
89984-00-9 structure
Nome do Produto:(2S,9aS,13R)-2α-(3-Furanyl)-2,3,3bα,4,5,6-hexahydro-13-methyl-11aαH-3aα,9-ethanodifuro[2,3-c:3',4'-i][2]benzopyran-6aβ,9β(7H)-diol
N.o CAS:89984-00-9
MF:C20H26O6
MW:362.416846752167
CID:1947615
(2S,9aS,13R)-2α-(3-Furanyl)-2,3,3bα,4,5,6-hexahydro-13-methyl-11aαH-3aα,9-ethanodifuro[2,3-c:3',4'-i][2]benzopyran-6aβ,9β(7H)-diol Propriedades químicas e físicas
Nomes e Identificadores
-
- (2S,9aS,13R)-2α-(3-Furanyl)-2,3,3bα,4,5,6-hexahydro-13-methyl-11aαH-3aα,9-ethanodifuro[2,3-c:3',4'-i][2]benzopyran-6aβ,9β(7H)-diol
- (2S,9aS,13R)-2α-(3-Furanyl)-2,3,3bα,4,5,6-hexahydro-13-methyl-11aαH-3aα,9-ethanodifuro[2,3-c:3',4'-i][2]benzopyran-6aβ,9β(7H)
- (-)-Teupolin V
- Teupolin V
-
- Inchi: 1S/C20H26O6/c1-12-7-20(22)19-11-24-16-18(12,8-14(26-16)13-4-6-23-9-13)15(19)3-2-5-17(19,21)10-25-20/h4,6,9,12,14-16,21-22H,2-3,5,7-8,10-11H2,1H3/t12-,14+,15-,16+,17+,18-,19-,20-/m1/s1
- Chave InChI: REJHHWGGOQFFHA-MWFDKQOJSA-N
- SMILES: O1C([H])([H])[C@]2(C([H])([H])C([H])([H])C([H])([H])[C@]3([H])[C@]45C([H])([H])[C@@]([H])(C6=C([H])OC([H])=C6[H])O[C@]4([H])OC([H])([H])[C@@]32[C@]1(C([H])([H])[C@@]5([H])C([H])([H])[H])O[H])O[H]
Propriedades Computadas
- Massa Exacta: 362.173
- Massa monoisotópica: 362.173
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 26
- Contagem de Ligações Rotativas: 1
- Complexidade: 627
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 8
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 81.3A^2
(2S,9aS,13R)-2α-(3-Furanyl)-2,3,3bα,4,5,6-hexahydro-13-methyl-11aαH-3aα,9-ethanodifuro[2,3-c:3',4'-i][2]benzopyran-6aβ,9β(7H)-diol Literatura Relacionada
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
89984-00-9 ((2S,9aS,13R)-2α-(3-Furanyl)-2,3,3bα,4,5,6-hexahydro-13-methyl-11aαH-3aα,9-ethanodifuro[2,3-c:3',4'-i][2]benzopyran-6aβ,9β(7H)-diol) Produtos relacionados
- 4731-53-7(Tri-n-octylphosphine)
- 2361897-15-4(N-(Dicyclopropylmethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide)
- 2171893-22-2(6-amino-5-4-(difluoromethoxy)phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-one)
- 1214384-96-9(3,4-Di(pyridin-3-yl)benzoic acid)
- 681168-06-9(N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl-2,3-dihydro-1,4-benzodioxine-2-carboxamide)
- 301199-32-6(2-Bromo-5-pentylThiophene)
- 2411201-33-5(N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide)
- 2137788-98-6(Thieno[3,2-b]pyridine-3-carboxylic acid, 5,7-dimethyl-)
- 2227898-74-8(2-(2R)-oxiran-2-ylpyrazolo1,5-apyrimidine)
- 2092547-13-0(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid)
Fornecedores recomendados
Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
